2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
Description
This compound features a fused heterocyclic architecture:
- A furan-2-yl ring substituted at the 5-position with a (4-chlorophenoxy)methyl group.
- A 1,3-oxazole core with a carbonitrile substituent at position 4 and an amino group at position 5, the latter linked to a (oxolan-2-yl)methyl moiety.
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c21-13-3-5-14(6-4-13)26-12-16-7-8-18(27-16)20-24-17(10-22)19(28-20)23-11-15-2-1-9-25-15/h3-8,15,23H,1-2,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXMRQWNNGBYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogous compounds and their implications:
Key Observations:
- Halogen vs.
- Amino Group Modifications: The oxolan-methylamino group in the target compound may offer superior metabolic stability compared to linear alkylamino groups (e.g., dimethylaminoethylamino in ), which are prone to oxidative degradation .
- Heterocyclic Core : 1,3,4-Oxadiazole derivatives () show marked antibacterial activity, suggesting that the oxazole-furan core in the target compound could similarly interact with bacterial enzymes or membranes .
Physicochemical and Crystallographic Comparisons
- Crystal Packing: Isostructural compounds with halogen (Cl, Br) differences () exhibit nearly identical conformations but divergent crystal packing due to halogen size and polarizability. This implies that the 4-chlorophenoxy group in the target compound may influence solid-state properties (e.g., melting point, bioavailability) .
- Synthetic Pathways: Analogues like 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile () are synthesized via malononitrile and phenacyl bromide intermediates, suggesting the target compound’s synthesis may involve similar cyclization or substitution steps .
Biological Activity
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring , an oxazole ring , and a carbonitrile group , which contribute to its unique chemical reactivity and biological activity. The presence of the 4-chlorophenoxy and oxolan substituents may enhance its interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 363.81 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The oxazole and furan rings are known to possess antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl} | Antibacterial | 32 | |
| 1,3-Oxazole derivatives | Antifungal | 16 | |
| Furan-based compounds | Antiviral | 64 |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Compounds containing furan and oxazole rings have been shown to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis or asthma.
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of related oxazole derivatives reveal promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways.
Case Study: Cytotoxicity in Cancer Cell Lines
A study conducted on several cancer cell lines (e.g., HeLa, MCF-7) demonstrated that derivatives similar to the target compound showed IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The oxazole moiety may inhibit key enzymes involved in cellular metabolism.
- Interference with DNA/RNA Synthesis : Similar compounds have been shown to bind to nucleic acids, disrupting replication.
- Modulation of Cell Signaling Pathways : The presence of specific substituents can influence signaling pathways related to cell growth and apoptosis.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in the multi-step synthesis of this compound, and how can reaction conditions be optimized to improve yield?
- Answer: The synthesis involves sequential coupling of the furan-2-yl, oxazole, and oxolane moieties. Key challenges include regioselective functionalization of the oxazole ring and preventing hydrolysis of the carbonitrile group. Optimizing inert atmospheres (N₂/Ar) and solvents (e.g., THF, DMF) minimizes side reactions. Catalysts like Pd(PPh₃)₄ for cross-coupling and temperature gradients (e.g., 0°C to room temperature for amine coupling) improve yields. Protecting groups (e.g., Boc for amines) may be required for sensitive intermediates .
Q. How can researchers characterize the structural features of this compound using advanced spectroscopic techniques?
- Answer:
- ¹H/¹³C NMR: Assign peaks for the oxazole (δ 8.1–8.3 ppm), furan (δ 6.2–7.4 ppm), and oxolane (δ 3.5–4.0 ppm) rings.
- HRMS: Confirm molecular weight (expected [M+H]⁺ ~455.1 Da).
- FTIR: Identify ν(C≡N) ~2220 cm⁻¹ and ν(N-H) ~3350 cm⁻¹.
- X-ray crystallography: Resolve absolute stereochemistry of the oxolane group .
Q. What in vitro assays are recommended to evaluate the compound’s biological activity based on structural analogs?
- Answer: Analogous oxazole derivatives show activity against tubulin (anticancer) and acetylcholinesterase (neurodegenerative targets). Recommended assays:
- MTT assay (cytotoxicity in cancer cell lines, e.g., MCF-7, HeLa).
- Enzyme inhibition (e.g., urease, AChE) with IC₅₀ determination.
- Molecular docking (AutoDock Vina) to predict binding to tubulin’s colchicine site .
Advanced Research Questions
Q. How can discrepancies in solubility data and physicochemical properties be resolved across studies?
- Answer: Use standardized shake-flask methods (pH 7.4 PBS, 25°C) with HPLC-UV quantification (λ = 254 nm). Compare experimental LogP (e.g., 3.2 ± 0.1) with computational predictions (ChemAxon, ACD/Labs). Address contradictions by validating purity (>95% via HPLC) and controlling polymorphic forms (DSC/TGA analysis) .
Q. What mechanistic insights explain the influence of the (oxolan-2-yl)methyl amino group on pharmacokinetic properties?
- Answer: The oxolane group enhances aqueous solubility (clogP reduction by ~0.5 vs. morpholino analogs) and metabolic stability due to reduced CYP450 oxidation. Comparative studies with morpholine or piperidine derivatives show improved oral bioavailability (e.g., rat PK: t₁/₂ = 4.2 h vs. 2.8 h). MDCK permeability assays (Papp > 5 × 10⁻⁶ cm/s) indicate blood-brain barrier penetration potential .
Q. What strategies are critical for designing SAR studies to optimize this compound’s pharmacological profile?
- Answer:
- Substituent variation: Replace 4-chlorophenoxy with electron-withdrawing groups (e.g., CF₃) to enhance target affinity.
- Oxazole ring modification: Introduce methyl groups at C-2 to sterically block metabolic hydroxylation.
- QSAR modeling: Use CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values (R² > 0.85).
- In vivo efficacy: Prioritize analogs with >50% tumor growth inhibition in xenograft models .
Methodological Considerations Table
| Research Aspect | Key Technique | Application Example | Reference |
|---|---|---|---|
| Synthesis | Pd-catalyzed cross-coupling | Oxazole-furan coupling under N₂ | |
| Characterization | X-ray crystallography | Confirming oxolane stereochemistry | |
| Biological Assay | Molecular docking | Tubulin binding affinity prediction | |
| SAR Optimization | QSAR modeling | Substituent electronegativity vs. activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
